molecular formula C9H21ClN2O2 B555282 [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

Cat. No.: B555282
M. Wt: 224.73 g/mol
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
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Description

Chemical Characteristics [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride, also widely known as Trimethyllysine, is an endogenous amino acid derivative with the molecular formula C 9 H 22 Cl 2 N 2 O 2 and a molecular weight of 261.19 g/mol [ ]. Its related free base CAS number is 19253-88-4 [ ][ ]. This compound is supplied as a white to yellow solid and should be stored at -20°C to maintain stability [ ][ ]. Research Applications and Value This compound is a crucial small molecule for biochemical research. Its primary researched mechanism of action is as an inhibitor of calmodulin, a key calcium-signaling modulator in cells [ ]. By interacting with calmodulin, Trimethyllysine can help researchers elucidate complex signal transduction pathways and study the regulation of various enzymes, ion channels, and other proteins dependent on the calmodulin-Calcium complex [ ]. This makes it a valuable tool for investigating cellular processes in neuroscience, cell biology, and pharmacology. Usage and Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for sale to patients or for personal use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Quaternization of L-Lysine Hydrochloride

The most widely adopted industrial method involves the direct methylation of L-lysine hydrochloride using dimethyl sulfate under alkaline conditions. This approach, detailed in US Patent 8,518,992B2, proceeds via nucleophilic substitution at the ε-amino group of lysine.

Reaction Mechanism and Conditions

  • Copper Complexation : L-lysine hydrochloride (50 g, 0.274 mol) is dissolved in distilled water (500 mL) and complexed with alkaline copper carbonate (72 g, 0.326 mol) at 85°C for 10 minutes to stabilize the α-amino group.

  • Methylation : Dimethyl sulfate (100 mL, 1.055 mol) is added dropwise to the cooled solution, followed by 10% aqueous sodium hydroxide (325 mL, 1.055 mol) to maintain pH >10. The mixture is stirred at room temperature for 60 minutes, facilitating sequential methylation of the ε-amino group.

  • Acidification and Isolation : The reaction is acidified with HCl to precipitate copper-TML complexes, which are filtered and treated with H<sub>2</sub>S to remove copper ions. The free TML is recovered via lyophilization.

Key Parameters

  • Yield: 68–72% (crude)

  • Purity: 90–94% before purification

Carboxylic Acid Esterification and Functionalization

The carboxylic acid moiety of TML can be esterified to enhance solubility or enable further derivatization. As reported in, this is achieved via acid-catalyzed nucleophilic acyl substitution:

Methyl Ester Synthesis

  • Esterification : TML is suspended in excess methanol saturated with anhydrous HCl. The mixture is refluxed for 12–24 hours, followed by evaporation to remove excess HCl.

  • Neutralization : The crude ester is neutralized to pH 7.0 with NaOH, converting the trimethylammonium group to its hydroxide form.

  • Purification : Ion-exchange chromatography (Dowex 50WX8 resin) with 0.5 M ammonia eluent yields TML methyl ester at >98% purity.

Reaction Scope

  • Higher homologs (ethyl, propyl, butyl esters) are synthesized analogously by substituting methanol with longer-chain alcohols.

  • Aromatic esters (e.g., benzyl, p-nitrophenyl) require extended reaction times (48–72 hours) due to steric hindrance.

Advanced Purification Techniques

Ion-Exchange Chromatography

The patent specifies a rigorous purification protocol using Dowex 50WX8 resin:

StepDescriptionVolume (mL)Monitoring Method
LoadingCrude TML in H<sub>2</sub>O500Ninhydrin TLC
WashingH<sub>2</sub>O (4 column volumes)2000Conductivity
Elution0.5 M NH<sub>4</sub>OH1000UV-Vis (220 nm)

Fractions showing single spots on TLC (methanol:water:acetic acid, 80:10:10) are pooled and lyophilized.

Trituration and Recrystallization

Post-chromatography, TML-HCl is triturated in acetonitrile to remove residual salts, followed by recrystallization from methanol/water (95:5). This step increases purity from 97% to >99.5%.

Isotopically Labeled Derivatives

Deuterated TML Synthesis

Deuterium incorporation at the ε-methyl groups or aliphatic chain is achieved using deuterated dimethyl sulfate (D<sub>6</sub>-DMS) or deuterated lysine precursors:

  • D<sub>9</sub>-TML : Synthesized from L-lysine-4,4,5,5-D<sub>4</sub> hydrochloride and D<sub>6</sub>-DMS, yielding >99% isotopic purity.

  • N<sup>15</sup>-Labeled TML : Prepared using <sup>15</sup>N-enriched ammonium hydroxide during ion-exchange elution.

Analytical Validation

Mass Spectrometry

Electrospray ionization (ESI-MS) of TML-HCl shows a molecular ion peak at m/z 189.28 ([M+H]<sup>+</sup>), consistent with its molecular weight of 188.3 g/mol. Isotopic patterns confirm labeling efficiency in deuterated/N<sup>15</sup> variants.

Thin-Layer Chromatography

TLC (silica gel 60 F<sub>254</sub>) with methanol:water:acetic acid (80:10:10) resolves TML (R<sub>f</sub> = 0.42) from lysine (R<sub>f</sub> = 0.31) and dimethylated intermediates (R<sub>f</sub> = 0.38) .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Me)3-OH (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .

Scientific Research Applications

Drug Delivery Systems

Trimethyllysine derivatives have been explored for their potential in drug delivery. They can enhance the solubility and bioavailability of therapeutic compounds. Recent studies indicate that these compounds can facilitate the transport of drugs across cellular membranes, making them suitable for targeted therapy in cancer treatment .

Metabolic Studies

As a metabolite in human physiology, trimethyllysine plays a role in the synthesis of carnitine, which is crucial for fatty acid metabolism. Research has shown that alterations in levels of this compound can impact energy metabolism and may be linked to metabolic disorders .

Enzyme Inhibition

Trimethyllysine has been identified as an inhibitor of γ-butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine. This inhibition can have implications for conditions related to energy metabolism and may provide insights into therapeutic strategies for metabolic diseases.

Case Study 1: Drug Delivery Enhancement

A study published in Pharmaceutical Research examined the efficacy of trimethyllysine-based lipids as carriers for RNA interference therapeutics. The results demonstrated improved delivery efficiency and reduced cytotoxicity compared to conventional carriers . The study highlighted the potential of these compounds in developing effective gene therapies.

Case Study 2: Metabolic Profiling

In a clinical study involving patients with metabolic syndrome, researchers measured levels of trimethyllysine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The findings indicated that elevated levels were associated with altered lipid profiles, suggesting its utility as a biomarker for monitoring metabolic health .

Data Tables

Application AreaDescriptionKey Findings
Drug DeliveryEnhances solubility and bioavailabilityImproved delivery efficiency in RNA therapeutics
Metabolic StudiesRole in carnitine synthesis and energy metabolismLinked to metabolic syndrome
Enzyme InhibitionInhibits γ-butyrobetaine hydroxylasePotential therapeutic target for metabolic diseases

Mechanism of Action

The mechanism of action of H-Lys(Me)3-OH (chloride) involves its role as a methyl donor in biochemical reactions. It participates in the methylation of proteins, affecting their function and regulation. The compound targets specific lysine residues on proteins, leading to changes in protein activity, stability, and interactions . This methylation process is crucial for various cellular processes, including gene expression, signal transduction, and protein degradation .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Role : Trimethyllysine is a biomarker for carnitine status and mitochondrial function. Elevated levels correlate with metabolic disorders like type 2 diabetes .

Analytical Utility : Girard’s T enhances oxysterol detection by 10–100× in LC-MS/MS, critical for studying cholesterol metabolism .

Industrial Relevance : Choline chloride’s low cost and high solubility make it a staple in animal feed and nutraceuticals .

Synthetic Applications : Fmoc-trimethyllysine enables site-specific incorporation of cationic residues in peptides, improving drug delivery systems .

Biological Activity

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride, also known as Nε,Nε,Nε-trimethyllysine chloride, is a chemical compound that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a trimethylazanium moiety. Its biological activity primarily revolves around its interactions with enzymes and receptors, influencing numerous physiological pathways.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C9H20N2O2Cl
  • Molecular Weight : 222.72 g/mol
  • CAS Number : 55528-53-5

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in water
pHNeutral to slightly acidic

The biological activity of this compound is largely attributed to its role as a methyl donor in biochemical reactions. It participates in the methylation of proteins, which is crucial for regulating protein function and stability. The compound targets specific lysine residues on proteins, leading to modifications that can alter protein interactions and activities.

Enzyme Interactions

Research indicates that this compound can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to influence metabolic pathways related to lipid metabolism and energy production by acting as a precursor for important biomolecules such as L-carnitine .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Metabolic Disorders : Investigated for its role in treating conditions related to lipid metabolism.
  • Drug Development : Used as a precursor in the synthesis of pharmaceuticals targeting metabolic pathways .

Case Studies

  • Study on Lipid Metabolism : A study demonstrated that supplementation with this compound improved fatty acid transport into mitochondria, enhancing energy production in cells. This effect was particularly noted in muscle tissues during exercise .
  • Protein Methylation Research : Another research project explored the effects of this compound on histone methylation patterns in cancer cells, suggesting its potential role in epigenetic regulation and cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Role
[(5S)-5-amino-5-carboxypentyl]-dimethylazanium;chlorideFewer methyl groups than trimethyl derivativeLess effective as a methyl donor
[(5S)-5-amino-5-carboxypentyl]-ethylazanium;chlorideEthyl group instead of trimethylDifferent interaction profile with enzymes

Q & A

Q. What are the optimized synthetic routes for [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride, and how do purification methods affect yield and purity?

  • Methodological Answer : Synthesis typically involves protecting-group strategies. For example, Fmoc-protected intermediates (e.g., Fmoc-L-Lys(Me3)-OH*Cl) are synthesized via tert-butoxycarbonyl (Boc) protection of ε-amino groups, followed by trimethylation and deprotection . Purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the zwitterionic product and remove byproducts like unreacted starting materials or demethylated derivatives. Yield optimization requires pH control during quaternization to minimize hydrolysis of trimethylammonium groups .

Q. What safety protocols are essential for handling [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., N-[(5S)-5-amino-5-carboxypentyl]-L-glutamic acid), this compound likely poses risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Follow GHS guidelines:
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work under fume hoods to avoid aerosol inhalation.
  • Store at -10°C in airtight containers to prevent degradation .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How do solubility and stability properties influence experimental design for this compound?

  • Methodological Answer : Analogous carnitine derivatives (e.g., butyryl-L-carnitine chloride) show limited water solubility (~25 mg/mL with heating/sonication) and hygroscopicity, requiring dissolution in polar aprotic solvents (e.g., DMSO) for biological assays . Stability studies should include pH-dependent degradation analysis (e.g., via LC-MS) to identify optimal storage buffers (pH 6–7 recommended) and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride?

  • Methodological Answer :
  • X-ray crystallography : For absolute stereochemistry confirmation, grow single crystals in aqueous ethanol and compare unit cell parameters to orthorhombic systems (e.g., P212121 space group, as seen in related trimethylazanium structures) .
  • NMR : Use 2D ¹H-¹³C HSQC to assign quaternary carbons and distinguish between regioisomers. Deuterated solvents (D2O or DMSO-d6) are preferred for observing exchangeable protons (e.g., -NH2 groups) .

Q. What biological models are suitable for studying the role of this compound in cellular metabolism or receptor interactions?

  • Methodological Answer :
  • Mitochondrial assays : Use isolated mitochondria to test its impact on fatty acid oxidation, analogous to palmitoyl-L-carnitine chloride, which stimulates respiration via carnitine shuttle mechanisms .
  • Receptor binding : Screen for kinin B2 receptor antagonism (as seen in fasitibant chloride derivatives) using radioligand displacement assays (IC50 determination) and calcium flux measurements in HEK293 cells .

Q. How can computational modeling predict interactions between [(5S)-5-amino-5-carboxypentyl]-trimethylazanium chloride and biological targets?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) using the compound’s charge distribution (quaternary ammonium, carboxylate) to prioritize targets like cationic transporters or enzymes with polar active sites.
  • MD simulations in explicit solvent (e.g., TIP3P water) can assess stability of hydrogen bonds between the carboxy group and receptor residues (e.g., lysine or arginine side chains) .

Q. How should researchers address contradictions in reported synthetic yields or analytical data across studies?

  • Methodological Answer :
  • Yield discrepancies : Compare reaction conditions (e.g., solvent polarity, temperature) across methods. For example, microwave-assisted synthesis may improve quaternization efficiency versus traditional reflux .
  • Analytical conflicts : Validate purity using orthogonal techniques (e.g., HPLC-ELSD vs. NMR integration) and assess batch-to-batch variability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 2
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

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